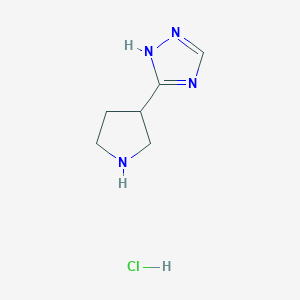
rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans, is a synthetic organic compound that has shown promising applications in various scientific fields. This compound features a cyclopropane ring, substituted by a difluorophenyl group and an amine functional group. As a hydrochloride salt, it has enhanced solubility in water, which is beneficial for many of its applications in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves several key steps:
Synthesis of the Cyclopropane Ring: : This can be achieved through cyclopropanation of an alkene using a suitable carbenoid reagent.
Introduction of the Difluorophenyl Group: : Typically, this involves a substitution reaction where a cyclopropane precursor is treated with a difluorophenyl reagent.
Formation of the Amine: : The amine group can be introduced through a reductive amination process.
Hydrochloride Salt Formation: : Finally, the amine is converted into its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
For industrial production, process optimization is essential to ensure high yield and purity. Continuous flow reactors and optimized reaction conditions, including temperature, pressure, and catalyst selection, are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which are facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions are possible, where the compound is treated with reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially electrophilic aromatic substitution, can occur, introducing various substituents onto the difluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Substitution conditions: Electrophilic aromatic reagents in the presence of a suitable catalyst.
Major Products
The major products formed depend on the specific reaction conditions but can include oxidized or reduced versions of the compound and various substituted derivatives.
Scientific Research Applications
Rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride finds applications in multiple research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: : Used in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves:
Molecular Targets: : This compound may interact with specific receptors or enzymes, altering their activity.
Pathways Involved: : It can modulate signaling pathways within cells, leading to changes in cellular function.
Comparison with Similar Compounds
Rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is unique compared to other similar compounds due to its specific structural features:
Structural Comparison: : Compared to other cyclopropane-containing amines, the presence of the difluorophenyl group introduces distinctive chemical properties.
Similar Compounds: : Compounds such as rac-(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride and rac-(1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine hydrochloride share similar structures but differ in the position and number of fluorine atoms, impacting their chemical behavior and applications.
Properties
CAS No. |
1807938-34-6 |
|---|---|
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 |
InChI Key |
CPHGOKICURNLKE-KPSHTFFOSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



